An In-depth Technical Guide to 2-Nitrosotoluene (CAS 611-23-4)
An In-depth Technical Guide to 2-Nitrosotoluene (CAS 611-23-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrosotoluene, with the CAS registry number 611-23-4, is an aromatic nitroso compound characterized by a toluene molecule substituted with a nitroso group (-N=O) at the ortho position.[1][2] While its nitro counterpart, 2-nitrotoluene, is a high-production-volume chemical used extensively in the synthesis of dyes, agrochemicals, and explosives, 2-nitrosotoluene serves as a more specialized but highly reactive intermediate in organic synthesis.[3][4][5] The unique electronic properties of the nitroso group make it a valuable synthon for creating complex nitrogen-containing molecules, attracting interest in medicinal chemistry and drug discovery.[6][7] This guide provides a comprehensive technical overview of 2-nitrosotoluene, covering its synthesis, chemical properties, reactivity, analytical characterization, and safety protocols, with a focus on its application in research and development.
Section 1: Physicochemical and Spectroscopic Properties
2-Nitrosotoluene is a solid at room temperature.[8][9] Understanding its fundamental properties is critical for its effective use in experimental design, from solvent selection to reaction temperature control and purification strategies.
Physicochemical Data
The key physical and chemical properties of 2-nitrosotoluene are summarized in the table below, compiled from various chemical data sources.
| Property | Value | Source(s) |
| CAS Number | 611-23-4 | [1][2] |
| Molecular Formula | C₇H₇NO | [1][2] |
| Molecular Weight | 121.14 g/mol | [2][9] |
| Appearance | Colorless to solid | [2][8] |
| Melting Point | 72-75 °C | [9] |
| Boiling Point | ~199.9 °C at 760 mmHg | [2] |
| Storage Temperature | 2-8°C | [9] |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and benzene. | [3][10] |
| XLogP3 | 1.7 - 2.47 | [2] |
Spectroscopic Profile
Structural elucidation and confirmation of 2-nitrosotoluene rely on standard spectroscopic techniques. The nitroso group imparts distinct features in its spectra.
| Spectroscopy | Characteristic Features |
| ¹H NMR | Signals corresponding to the aromatic protons are influenced by the ortho-nitroso and methyl groups, leading to a complex splitting pattern in the aromatic region (~7.0-8.0 ppm). A distinct singlet for the methyl (CH₃) protons appears upfield. |
| ¹³C NMR | The spectrum shows seven distinct carbon signals, including the methyl carbon, four aromatic CH carbons, and two quaternary carbons (one attached to the methyl group and one to the nitroso group). |
| Infrared (IR) | The IR spectrum is characterized by a strong absorption band corresponding to the N=O stretching vibration, typically found in the range of 1500-1600 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also prominent. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) at m/z 121, corresponding to the molecular weight of the compound. Fragmentation patterns often involve the loss of the nitroso group (·NO) or other characteristic fragments. |
Section 2: Synthesis and Chemical Reactivity
The synthesis of C-nitroso compounds can be challenging due to their high reactivity and potential instability.[7][11] Unlike the straightforward nitration of toluene to produce 2-nitrotoluene, the synthesis of 2-nitrosotoluene requires more nuanced approaches, typically involving oxidation of a reduced nitrogen precursor or careful reduction of the corresponding nitro compound.
Key Synthetic Routes
The most common laboratory and industrial preparations involve the oxidation of corresponding anilines or hydroxylamines.
-
Oxidation of o-Toluidine (2-Methylaniline) : A widely used method for preparing nitrosoarenes is the oxidation of the corresponding aniline.[6] Oxidizing agents like Caro's acid (peroxymonosulfuric acid) or Oxone® can effectively convert the amino group to a nitroso group under controlled conditions. The causality here lies in the ability of these powerful oxidizing agents to add an oxygen atom to the nitrogen of the primary amine, followed by elimination to form the N=O double bond.
-
Reduction of 2-Nitrotoluene : Partial reduction of the parent nitro compound, 2-nitrotoluene, can yield 2-nitrosotoluene. This requires careful selection of reducing agents and conditions to avoid over-reduction to the hydroxylamine or the amine (o-toluidine).[12] Reagents such as zinc dust in a neutral aqueous solution or specific catalytic hydrogenation systems can be employed to stop the reduction at the nitroso stage.
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Caption: Key synthetic pathways to 2-Nitrosotoluene.
Experimental Protocol: Oxidation of o-Toluidine
This protocol is a representative procedure for the synthesis of nitrosoarenes via oxidation. Causality Note: The use of a biphasic system (e.g., dichloromethane/water) and a phase-transfer catalyst can improve reaction efficiency by bringing the aqueous oxidant into contact with the organic-soluble substrate.
-
Reaction Setup : In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve o-toluidine in dichloromethane (DCM). Cool the solution to 0-5 °C in an ice bath.
-
Oxidant Preparation : Separately, prepare a solution of Oxone® (potassium peroxymonosulfate) in water.
-
Reagent Addition : Add the Oxone® solution dropwise to the stirred DCM solution of o-toluidine over 1-2 hours, ensuring the temperature is maintained below 10 °C. The reaction is exothermic, and slow addition is critical to prevent over-oxidation to the nitro compound.
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup : Once the reaction is complete, separate the organic layer. Wash the DCM layer sequentially with a sodium bisulfite solution (to quench excess oxidant), saturated sodium bicarbonate solution, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-nitrosotoluene.
Chemical Reactivity and Synthetic Utility
The nitroso group is a highly versatile functional group in organic synthesis.[6][13]
-
Diels-Alder Reactions : As a potent dienophile, the nitroso group participates in hetero-Diels-Alder reactions with dienes to form six-membered heterocyclic rings (dihydro-1,2-oxazines), which are valuable scaffolds in medicinal chemistry.[13]
-
Ene Reactions : It can react with alkenes bearing an allylic hydrogen in an ene reaction.
-
Condensation Reactions : Nitrosoarenes condense with active methylene compounds to form imines or with anilines to form azoxybenzenes.
-
Trapping Agent for Radicals : The nitroso group is an excellent spin trap, reacting with transient radical species to form stable nitroxide radicals that can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy.
Section 3: Applications in Drug Development and Research
While 2-nitrotoluene is a high-volume precursor for dyes and agrochemicals, the utility of 2-nitrosotoluene and other nitrosoarenes is more specialized, often appearing as key intermediates in the synthesis of complex molecules or as metabolites of pharmaceutical compounds.[5][10][14]
-
Metabolite Studies : Some amine-containing drugs can be metabolized in vivo to their corresponding nitroso derivatives.[7] The synthesis and characterization of 2-nitrosotoluene are relevant for toxicological studies, as it is a metabolite of the carcinogen o-toluidine.[4][9] Understanding the chemistry of these metabolites is crucial for assessing drug safety and mechanisms of toxicity.
-
Heterocyclic Synthesis : The reactivity of the nitroso group, particularly in cycloaddition reactions, makes it a valuable tool for constructing nitrogen- and oxygen-containing heterocyclic frameworks, which are prevalent in many classes of pharmaceuticals.[13]
-
Precursor to other Functional Groups : The nitroso group can be readily converted to other functionalities. For example, its reduction yields the corresponding amine (o-toluidine), a critical building block in many synthetic pathways.[15]
Section 4: Analytical Methodologies
Accurate detection and quantification of nitroso compounds are critical, especially given their potential role as genotoxic impurities in pharmaceutical products.[16][17] Modern analytical techniques provide the necessary sensitivity and selectivity.
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Caption: General workflow for trace analysis of nitroso compounds.
Recommended Technique: LC-MS/MS
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing trace levels of nitroso compounds due to its high sensitivity and selectivity.[16][18]
-
Chromatography : Reversed-phase HPLC or UHPLC is typically used to separate 2-nitrosotoluene from matrix components. A C18 column with a mobile phase gradient of water and acetonitrile (often with formic acid) provides good peak shape and retention.
-
Mass Spectrometry : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is effective.[17] Detection is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion (e.g., [M+H]⁺ at m/z 122) is selected and fragmented to produce a characteristic product ion, providing high specificity.
Protocol: Quantification by LC-MS/MS
-
Standard Preparation : Prepare a stock solution of 2-nitrosotoluene in a suitable solvent (e.g., methanol). Create a series of calibration standards by serial dilution to cover the expected concentration range.
-
Sample Preparation :
-
For reaction monitoring, dilute an aliquot of the reaction mixture.
-
For trace analysis in a complex matrix (e.g., a drug substance), perform a solvent extraction (e.g., with DCM or ethyl acetate) or Solid-Phase Extraction (SPE) to isolate the analyte and remove interferences.
-
Evaporate the extraction solvent and reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis : Inject the prepared standards and samples into the LC-MS/MS system.
-
Data Analysis : Construct a calibration curve by plotting the peak area of the analyte against the concentration for the standards. Determine the concentration of 2-nitrosotoluene in the samples by interpolating their peak areas from the calibration curve.
Section 5: Toxicology and Safe Handling
2-Nitrosotoluene and its parent compound, o-toluidine, are of toxicological concern. Strict adherence to safety protocols is mandatory.
Toxicological Summary
-
Carcinogenicity : 2-Nitrosotoluene is a metabolite of o-toluidine, which is considered a carcinogen. Studies have demonstrated the carcinogenicity of 2-nitrosotoluene in animal models.[9]
-
Genotoxicity : Its metabolite, 2-nitrosotoluene, can induce oxidative DNA damage, which may be a key mechanism in its carcinogenicity.[4]
-
Acute Toxicity : The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause irritation to the skin, eyes, and respiratory system.[9]
| Hazard Class | GHS Classification |
| Acute Toxicity | Acute Tox. 4 (Oral, Dermal, Inhalation) |
| Skin Corrosion/Irritation | Skin Irrit. 2 |
| Eye Damage/Irritation | Eye Irrit. 2 |
| Specific Target Organ Toxicity | STOT SE 3 (Respiratory system) |
(Data sourced from Sigma-Aldrich)[9]
Safe Handling and Storage
-
Engineering Controls : Always handle 2-nitrosotoluene in a well-ventilated chemical fume hood to minimize inhalation exposure.[19][20]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[19][21] For operations that may generate dust or aerosols, a respirator (e.g., N95 dust mask) is required.[9]
-
Storage : Store in a cool, dry, well-ventilated area away from heat and incompatible materials such as strong oxidizing agents.[2][9][19] Keep containers tightly closed and store at the recommended temperature of 2-8°C.[9]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations. Due to its toxicity, it should be treated as hazardous waste.
Conclusion
2-Nitrosotoluene (CAS 611-23-4) is a reactive and synthetically valuable molecule. While its handling requires stringent safety precautions due to its toxicological profile, its unique chemical properties make it an important intermediate for constructing complex nitrogen-containing heterocycles and for studying the metabolic pathways of related aromatic amines. For researchers in organic synthesis and drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its synthetic potential while ensuring laboratory safety.
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